2-Chloro-1-(pyridin-3-YL)ethanol hcl
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Overview
Description
2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride is a chemical compound that features a pyridine ring substituted with a chloroethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride typically involves the reaction of pyridine derivatives with chloroethanol under specific conditions. One common method includes the reaction of 3-pyridylmagnesium bromide with ethylene oxide, followed by chlorination to introduce the chloro group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine carboxaldehyde, while reduction of the chloro group can produce 3-pyridylethanol .
Scientific Research Applications
2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride involves its interaction with specific molecular targets. The chloroethanol group can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(pyridin-2-YL)ethanol hydrochloride
- 2-Chloro-1-(pyridin-4-YL)ethanol hydrochloride
- 3-Chloro-1-(pyridin-3-YL)ethanol hydrochloride
Uniqueness
2-Chloro-1-(pyridin-3-YL)ethanol hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The position of the chloroethanol group can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
IUPAC Name |
2-chloro-1-pyridin-3-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDLZQMBUCYAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCl)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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